3-Bromo-5-isopropylbenzaldehyde
Overview
Description
3-Bromo-5-isopropylbenzaldehyde is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzaldehyde, with a bromine atom at the 3rd position and an isopropyl group at the 5th position .
Molecular Structure Analysis
The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical and Chemical Properties Analysis
This compound has a molecular weight of 227.098. It has a density of 1.4±0.1 g/cm3 and a boiling point of 273.3±28.0 °C at 760 mmHg .Scientific Research Applications
Friedländer Synthesis
3-Bromo-5-isopropylbenzaldehyde has been utilized in the Friedländer synthesis to incorporate 6-bromoquinoline into novel chelating ligands. This process involves nitration, reduction, and condensation steps to afford bidentate and tridentate 6-bromoquinoline derivatives, which have shown potential in forming biquinolines with high emission quantum yield under specific conditions (Hu, Zhang, & Thummel, 2003).
Biomedical Applications
Another study explored the electrochemically induced multicomponent transformation involving this compound derivatives, highlighting their potential in biomedical applications, especially in the regulation of inflammatory diseases. The structural analysis and docking studies suggest these compounds as promising for various biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
Analytical Chemistry
In analytical chemistry, this compound has been the subject of study for its separation and determination by gas chromatography, demonstrating the method's precision and accuracy for analyzing such compounds (Shi, 2000).
Catalytic Applications
The compound has also been involved in palladium-catalyzed carbonylative cyclization reactions with primary amines to produce isoindolin-1-ones, showing moderate to high yields. This process underscores its utility in synthesizing complex organic structures (Cho & Ren, 2009).
Antimicrobial and Antitubercular Activities
Research on 3-Aryl-5-(3'-bromo/chlorophenyl)isoxazole derivatives, prepared by condensing related compounds with hydroxylamine hydrochloride, demonstrated their screening for antitubercular and antimicrobial activities. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Properties
IUPAC Name |
3-bromo-5-propan-2-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRBQVRECXNDKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112210-93-1 | |
Record name | 3-Bromo-5-isopropylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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